2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core fused with an isoindole ring, which is further substituted with a trimethoxyphenyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can be achieved through a multicomponent reaction involving anilines, alkenes, and 2-formylbenzoic acid. One common method is the Povarov reaction, which involves the condensation of aniline derivatives with alkenes and aldehydes in the presence of a Lewis or Brønsted acid catalyst . The reaction conditions typically include mild temperatures and the use of eutectic solvents, which facilitate the formation of the desired product with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the recycling of solvents and catalysts can reduce the environmental impact and cost of production.
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted isoindoloquinazolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit topoisomerase II, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it can interact with G-quadruplex structures in telomeric RNA, affecting telomere maintenance and stability .
Comparison with Similar Compounds
Similar Compounds
Isoindoloquinolines: Compounds with similar core structures but different substituents.
Camptothecin: An alkaloid with a similar isoindole moiety, known for its anticancer activity.
Quinazoline Derivatives: Compounds with a quinazoline core, used in various therapeutic applications.
Uniqueness
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the trimethoxyphenyl group and the acetamide moiety enhances its interactions with biological targets and its potential as a therapeutic agent.
Properties
Molecular Formula |
C26H23N3O6 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23N3O6/c1-33-20-12-15(13-21(34-2)23(20)35-3)27-22(30)14-28-24-16-8-4-5-9-17(16)26(32)29(24)19-11-7-6-10-18(19)25(28)31/h4-13,24H,14H2,1-3H3,(H,27,30) |
InChI Key |
KPOIQERZCSGGQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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